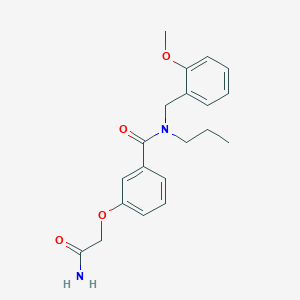
3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, BAY 73-6691, and is classified as a selective and potent inhibitor of soluble guanylate cyclase (sGC).
科学研究应用
BAY 73-6691 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the treatment of cardiovascular diseases, such as pulmonary hypertension and heart failure. The compound has been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of these diseases.
BAY 73-6691 has also been studied for its potential applications in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
作用机制
BAY 73-6691 is a selective and potent inhibitor of 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide, an enzyme that plays a critical role in the regulation of vascular tone and blood pressure. The compound binds to the heme group of 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide and prevents the enzyme from catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This results in a decrease in cGMP levels, which leads to relaxation of vascular smooth muscle cells and a decrease in blood pressure.
Biochemical and Physiological Effects
BAY 73-6691 has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to improve cardiac function, reduce pulmonary vascular resistance, and inhibit the growth of cancer cells. BAY 73-6691 has also been shown to increase the levels of nitric oxide (NO) in the blood, which plays a critical role in the regulation of vascular tone and blood pressure.
实验室实验的优点和局限性
One of the advantages of BAY 73-6691 is its selectivity and potency as an inhibitor of 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide. This makes it a valuable tool for studying the role of 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide in various physiological and pathological processes. However, the compound also has some limitations for lab experiments. For example, it has a relatively short half-life in vivo, which can make it difficult to maintain consistent levels of the compound in animal models.
未来方向
There are several future directions for research on BAY 73-6691. One area of interest is the potential use of the compound as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosing and administration schedule for the compound in cancer patients.
Another area of interest is the potential use of BAY 73-6691 in the treatment of other cardiovascular diseases, such as hypertension and atherosclerosis. Further studies are needed to determine the safety and efficacy of the compound in these conditions.
Finally, future research on BAY 73-6691 should focus on the development of more potent and selective inhibitors of 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide, as well as the identification of new targets for the treatment of cardiovascular and other diseases.
合成方法
The synthesis of BAY 73-6691 involves several steps, including the reaction of 2-methoxybenzylamine with 3-bromo-N-propylbenzamide to produce 3-(2-methoxybenzyl)-N-propylbenzamide. This intermediate is then reacted with ethyl oxalyl chloride to produce 3-(2-methoxybenzyl)-N-propyl-2-oxoacetamide. Finally, the compound is reacted with hydroxylamine to produce 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide (BAY 73-6691).
属性
IUPAC Name |
3-(2-amino-2-oxoethoxy)-N-[(2-methoxyphenyl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-11-22(13-16-7-4-5-10-18(16)25-2)20(24)15-8-6-9-17(12-15)26-14-19(21)23/h4-10,12H,3,11,13-14H2,1-2H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJFAIWGJYJKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1OC)C(=O)C2=CC(=CC=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-methylphenyl)pyrimidin-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5905140.png)
![4-(allyloxy)-N-[(1R)-2-amino-1-methyl-2-oxoethyl]-3-ethoxybenzamide](/img/structure/B5905146.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine](/img/structure/B5905152.png)
![N-(4-{2-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5905158.png)
![N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-(2-methoxyethyl)-N-(4-methylbenzyl)acetamide](/img/structure/B5905173.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)
![2-ethoxy-6-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B5905204.png)
![3-({3-[(2-fluorobenzoyl)amino]propanoyl}amino)hexanoic acid](/img/structure/B5905210.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(3-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B5905213.png)
![4-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5905225.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)propan-1-amine](/img/structure/B5905230.png)
![2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905243.png)
![2-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B5905250.png)